An In-depth Technical Guide to Oxyphenisatin: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Oxyphenisatin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyphenisatin is a diphenolic compound historically used as a laxative. Its use was largely discontinued due to concerns of hepatotoxicity. However, recent research has unveiled a novel anticancer activity of its pro-drug, oxyphenisatin acetate, sparking renewed interest in this chemical scaffold. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and the dual mechanisms of action of oxyphenisatin as both a laxative and, through its acetate derivative, a potential anticancer agent. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.
Chemical Identity and Physicochemical Properties
Oxyphenisatin, with the IUPAC name 3,3-Bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, is a crystalline solid.[1][2] Its core structure consists of an oxindole moiety substituted with two hydroxyphenyl groups at the 3-position. This structure is closely related to other stimulant laxatives like bisacodyl and sodium picosulfate.[1][2]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3,3-Bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one[1] |
| CAS Number | 125-13-3[1] |
| Molecular Formula | C₂₀H₁₅NO₃[3] |
| SMILES | Oc1ccc(cc1)C1(C(=O)Nc2ccccc12)c1ccc(O)cc1[1] |
| InChI Key | SJDACOMXKWHBOW-UHFFFAOYSA-N[1] |
Physicochemical Data
| Property | Value | Source |
| Molar Mass | 317.34 g/mol | [3] |
| Melting Point | 262-263 °C | [4] |
| logP | 1.398 - 3.78 | [1][5] |
| pKa (Strongest Acidic) | 9.18 | [5] |
| Water Solubility | 0.012 g/L (Predicted) | [5] |
| Appearance | White to off-white solid | [2] |
Synthesis and Purification
Synthesis Protocol: Condensation of Isatin with Phenol
The classical synthesis of oxyphenisatin involves the acid-catalyzed condensation of isatin with phenol.[2]
Materials:
-
Isatin
-
Phenol
-
Concentrated Sulfuric Acid
Procedure:
-
A mixture of phenol and a catalytic amount of concentrated sulfuric acid is heated with stirring.
-
Isatin is added portion-wise to the heated mixture.
-
The reaction temperature is raised and maintained to drive the condensation reaction.
-
After completion, the reaction mixture is cooled, and the crude product is precipitated.
-
The resulting solid is filtered and washed thoroughly with water to remove unreacted starting materials and the acid catalyst.
-
The crude product is then dried.
Purification Protocol: Recrystallization
Materials:
-
Crude Oxyphenisatin
-
Acetone
-
Chloroform
Procedure:
-
The crude oxyphenisatin is dissolved in a minimal amount of hot acetone.
-
The solution is filtered to remove any insoluble impurities.
-
Chloroform is slowly added to the acetone solution until precipitation of the purified product is observed.
-
The mixture is allowed to cool to complete the crystallization process.
-
The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Caption: Workflow for the synthesis and purification of oxyphenisatin.
Biological Activity and Mechanisms of Action
Oxyphenisatin exhibits two distinct biological activities: a laxative effect and, through its acetate derivative, an anticancer effect.
Laxative Effect
Oxyphenisatin functions as a stimulant laxative by directly acting on the colonic mucosa.[1] Its mechanism is not mediated by the stimulation of mucosal adenylate cyclase.[1] Instead, it is believed to increase intestinal fluid transport and augment epithelial permeability.[1] This leads to an accumulation of water and electrolytes in the colonic lumen, promoting bowel movement. Additionally, some studies suggest it may inhibit the intestinal absorption of glucose and sodium, further contributing to the retention of fluid in the lumen.[3]
Anticancer Activity of Oxyphenisatin Acetate
Oxyphenisatin acetate, a pro-drug of oxyphenisatin, has demonstrated significant antiproliferative activity, particularly against breast cancer cell lines.[6][7] Its mechanism is multifaceted and centers on inducing a cellular starvation response.[6]
Key Signaling Events:
-
Induction of a Nutrient Deprivation Response: Oxyphenisatin acetate triggers a response mimicking nutrient starvation within cancer cells.[6]
-
Inhibition of Protein Synthesis: This leads to a selective inhibition of translation, a critical process for rapidly dividing cancer cells.[7]
-
Activation of Stress Response Pathways: The compound activates the nutrient-sensing eIF2α kinases, GCN2 and PERK, and the ATP sensor, AMP-activated protein kinase (AMPK).[4][6]
-
Induction of Autophagy and Mitochondrial Dysfunction: The cellular stress leads to autophagy, a process of cellular self-digestion, and impairs mitochondrial function.[6]
-
Apoptosis via Autocrine TNFα: In estrogen receptor-positive (ER+) breast cancer cells, the cascade culminates in the production of tumor necrosis factor-alpha (TNFα), which acts in an autocrine manner to induce apoptosis (programmed cell death).[6]
References
- 1. Mechanism of action of diphenolic laxatives: the role of adenylate cyclase and mucosal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxyphenisatine - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Oxyphenisatin acetate (NSC 59687) triggers a cell starvation response leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
